2-Bromo-3,6-dichlorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,6-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAONWMSNZNTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531751 | |
| Record name | 2-Bromo-3,6-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63862-91-9 | |
| Record name | 2-Bromo-3,6-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30531751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 3,6 Dichlorophenol and Analogues
Established Synthetic Pathways for Halogenated Phenols
The creation of halogenated phenols, a critical class of chemical intermediates, relies on a variety of well-established synthetic routes. These pathways are primarily governed by the principles of electrophilic aromatic substitution, with the hydroxyl group of the phenol (B47542) ring playing a dominant role in directing the regiochemical outcome.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) stands as a cornerstone of aromatic chemistry and is the most common method for introducing substituents onto a benzene (B151609) ring. wikipedia.orgnumberanalytics.com In this type of reaction, an electrophile effectively replaces a hydrogen atom on the aromatic ring. The mechanism typically proceeds in two stages: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion, followed by the loss of a proton to restore the ring's aromaticity. masterorganicchemistry.com
Phenols are particularly reactive towards EAS because the hydroxyl (-OH) group is a potent activating group. wikipedia.org It donates electron density into the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. This activation is directed preferentially to the ortho and para positions relative to the hydroxyl group. numberanalytics.comnih.gov While many EAS reactions on less reactive aromatic compounds require a Lewis acid catalyst to generate a sufficiently strong electrophile, the high reactivity of phenols means that they can often undergo substitution under milder conditions, sometimes without any catalyst at all. wikipedia.orgmasterorganicchemistry.com
Halogenation and Chlorination Approaches
Halogenation is a specific and widely utilized class of electrophilic aromatic substitution. The direct reaction of phenol with elemental bromine or chlorine is often so rapid that it leads to polysubstituted products. mlsu.ac.in For instance, reacting phenol with an aqueous solution of bromine typically yields 2,4,6-tribromophenol (B41969) as a precipitate. mlsu.ac.in To achieve more controlled monohalogenation, the reaction conditions must be carefully managed. Carrying out the halogenation in a solvent of low polarity, such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄), can temper the reactivity and limit the extent of substitution. mlsu.ac.inorgsyn.org
Modern synthetic approaches frequently employ alternative halogenating agents to improve selectivity and safety. Common chlorinating agents include N-chlorosuccinimide (NCS), sulphuryl chloride (SO₂Cl₂), and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). nsf.govacs.orgchemicalbook.comsci-hub.se For bromination, N-bromosuccinimide (NBS) is a widely used reagent. sci-hub.seacs.org Another approach is oxychlorination, which can selectively produce 2,4-dichlorophenol (B122985) using hydrogen chloride as the chlorine source and hydrogen peroxide as an oxidant, often catalyzed by a metal salt like manganous(II) sulfate (B86663). researchgate.net
The reaction between a phenol and hypochlorous acid (HOCl) proceeds via an electrophilic attack, initially yielding ortho- and para-chlorophenols. nih.gov Subsequent reactions can lead to di- and tri-substituted products like 2,4-dichlorophenol, 2,6-dichlorophenol (B41786), and ultimately 2,4,6-trichlorophenol, depending on the stoichiometry and reaction conditions. nih.gov
| Method | Reagent(s) | Typical Product(s) from Phenol | Key Feature |
| Direct Bromination | Br₂ in H₂O | 2,4,6-Tribromophenol | Rapid, leads to polysubstitution. mlsu.ac.in |
| Direct Bromination | Br₂ in CS₂ | o-Bromophenol, p-Bromophenol | Monosubstitution favored in non-polar solvents. mlsu.ac.inorgsyn.org |
| Catalytic Chlorination | SO₂Cl₂ / AlCl₃ / Sulphur catalyst | 4-Chlorophenol, 2,4-Dichlorophenol | Para-selective chlorination. chemicalbook.commdpi.com |
| Oxychlorination | HCl / H₂O₂ / MnSO₄ | 2,4-Dichlorophenol | Selective dichlorination under mild conditions. researchgate.net |
| NCS Chlorination | NCS / Selenoether catalyst | 2-Chlorophenol (B165306) | Highly ortho-selective. nsf.govacs.org |
Directed Synthesis Strategies for Substituted Phenols
Achieving specific regiochemical outcomes, especially those that counter the natural directing effects of the hydroxyl group, requires specialized strategies. These methods offer precise control over the placement of substituents on the phenol ring.
Ortho-Selective Synthesis: Several catalytic systems have been developed to direct halogenation exclusively to the ortho position. The use of Lewis basic catalysts, such as certain selenoethers or bis-thioureas with NCS, can achieve ortho/para selectivity ratios greater than 20:1. nsf.govacs.org Inexpensive and easy-to-handle ammonium (B1175870) chloride salts have also proven to be highly effective catalysts for ortho-selective chlorination. sci-hub.se A powerful, non-catalytic method is directed ortho-lithiation, where a phenol is first protected (e.g., as an O-aryl carbamate) and then treated with a strong base to deprotonate the ortho position, creating an aryllithium species that can be trapped with a halogenating electrophile. cdnsciencepub.com
Para-Selective Synthesis: While the ortho position is sterically more accessible, para-substitution can be favored by employing shape-selective solid catalysts like zeolites. mdpi.com The confined spaces within the zeolite pores can sterically hinder attack at the ortho position, thereby favoring the formation of the para-isomer. mdpi.com Specific sulfur-containing catalysts used in conjunction with sulphuryl chloride have also been shown to promote para-chlorination. mdpi.com
Meta-Selective Synthesis: Introducing substituents at the meta position of a phenol is particularly challenging due to the powerful ortho-, para-directing influence of the hydroxyl group. acs.org Overcoming this inherent reactivity requires unconventional approaches. One innovative strategy employs a photoinduced reaction catalyzed by vitamin B12, which uses a temporary nitrile-based template to direct bromination or chlorination to the meta position. acs.org An alternative route involves constructing the aromatic ring from acyclic precursors, such as 2-bromo-3-methoxycyclohex-2-en-1-ones, which can be functionalized and then aromatized to yield meta-substituted phenols. researchgate.net
Benzannulation Strategies: For the synthesis of highly substituted phenols with complete regiochemical control, benzannulation methods offer a convergent and powerful alternative to traditional substitution reactions. nih.gov These strategies involve constructing the aromatic ring from two or more non-aromatic precursors in a single step, allowing for the precise placement of multiple substituents. nih.govoregonstate.edu
Precursor Chemistry and Reaction Optimization
The synthesis of a specific target like 2-Bromo-3,6-dichlorophenol would logically start from a simpler, commercially available precursor. Potential starting materials could include 2,5-dichlorophenol (B122974) or 3,6-dichlorophenol, which would then undergo selective bromination. Alternatively, a precursor like 1-bromo-2,5-dichlorobenzene could be hydroxylated. The synthesis of these dichlorophenol precursors is well-documented; for example, 2,6-dichlorophenol can be prepared via the chlorination of phenol or the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. chemicalbook.comorgsyn.org
Optimizing the reaction conditions is paramount to maximizing the yield of the desired product while minimizing the formation of isomers and byproducts. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reagent stoichiometry.
Catalyst: The catalyst's nature and loading are critical. In a study on the ortho-chlorination of phenol using an ammonium salt catalyst, it was found that the reaction could proceed smoothly even at a catalyst loading of just 0.05 mol%, though it required a longer reaction time. sci-hub.se Lowering the catalyst loading to 0.01 mol% was still effective, particularly when the temperature was raised to 25 °C to compensate for the slower rate. sci-hub.se
Solvent: The solvent can dramatically influence reaction rates and selectivity. Halogenation in polar, protic solvents like water tends to accelerate the reaction but can lead to over-substitution, whereas non-polar solvents provide a more controlled reaction environment. wikipedia.orgmlsu.ac.in
Temperature: Temperature can be a deciding factor in regioselectivity. A classic example is the sulfonation of phenol, which yields the ortho-isomer at low temperatures and the para-isomer at higher temperatures. mlsu.ac.in For an electrochemical halogenation using a chromium catalyst, a temperature of 80°C was found to be optimal, increasing the reaction rate without leading to the formation of undesired side products. globalscientificjournal.com
Reagent Stoichiometry: The molar ratio of the halogenating agent to the phenol substrate is the primary lever for controlling the degree of halogenation. Careful addition of one equivalent of the halogenating agent is necessary for monosubstitution, while an excess will invariably lead to di-, tri-, or even more highly halogenated products. nih.gov
The following table summarizes the optimization of catalyst and catalyst loading for the ortho-chlorination of phenol using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in toluene.
| Catalyst | Catalyst Loading (mol %) | Time (h) | Conversion (%) | o/p Ratio |
| None | 0 | 16 | <5 | - |
| (i-Pr)₂NH·HCl | 5 | 2 | >98 | 15:1 |
| (i-Pr)₂NH·HCl | 1 | 4 | >98 | 15:1 |
| (i-Pr)₂NH·HCl | 0.05 | 16 | >98 | 14:1 |
| (i-Pr)₂NH·HCl | 0.01 | 16 | 90 | 14:1 |
| Et₃N·HCl | 5 | 16 | 70 | 6:1 |
Data adapted from a study on ortho-selective chlorination. sci-hub.se
Green Chemistry Principles in Halogenated Phenol Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. paperpublications.orgroyalsocietypublishing.org These principles are increasingly being applied to the synthesis of halogenated phenols to mitigate the environmental impact of traditional methods.
The core tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, and employing catalysis. essentialchemicalindustry.orgwjpmr.com
Catalysis and Atom Economy: A key green principle is the use of catalytic reagents over stoichiometric ones. acs.org Catalytic processes, which use small amounts of a substance to facilitate a reaction, generate significantly less waste than stoichiometric reactions that consume the reagent in a 1:1 ratio with the substrate. The use of reusable solid acid catalysts like zeolites in the synthesis of phenol precursors is a prime example of a greener, waste-reducing approach. essentialchemicalindustry.org Atom economy, a concept that measures how many atoms of the reactants are incorporated into the final product, is another critical metric. acs.org While substitution reactions inherently generate byproducts, thereby lowering their atom economy, modern processes like the synthesis of phenol from benzene and propene achieve 100% atom economy because the co-product (propanone) is also a valuable commercial chemical. essentialchemicalindustry.org
Safer Solvents and Reagents: A major source of chemical pollution is the use of volatile and toxic organic solvents. royalsocietypublishing.org Green chemistry advocates for their replacement with safer alternatives such as water, ethanol, or supercritical fluids, or designing processes that are solvent-free. royalsocietypublishing.orgnih.gov The development of procedures for iodinating phenols that use hydrogen peroxide as a clean and safe oxidant in water as the solvent exemplifies this principle. scielo.br
Energy Efficiency: Reducing energy consumption is another pillar of green chemistry. This can be achieved by developing reactions that proceed at ambient temperature and pressure. royalsocietypublishing.org Furthermore, alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy inputs. royalsocietypublishing.org Electrochemical methods are also emerging as a sustainable tool, offering high efficiency and precise control over reactions, often under mild conditions. globalscientificjournal.comeuropa.eu
By embracing these principles, chemists can develop synthetic routes to complex molecules like this compound that are not only effective but also sustainable.
Structural Elucidation and Advanced Characterization of 2 Bromo 3,6 Dichlorophenol
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment and connectivity of the atoms comprising 2-Bromo-3,6-dichlorophenol.
In ¹H NMR analysis, the spectrum of this compound is expected to display signals corresponding to each chemically distinct proton. The molecule has two aromatic protons and one hydroxyl proton. The aromatic protons are on adjacent carbons (C4 and C5), leading to spin-spin coupling, which manifests as a splitting of their signals into doublets. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.
The electronegativity of the halogen substituents (bromine and chlorine) and the hydroxyl group influences the electronic environment of the aromatic protons, causing them to resonate at specific chemical shifts (δ), typically measured in parts per million (ppm).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-H (C4-H) | 6.8 - 7.5 | Doublet (d) |
| Ar-H (C5-H) | 6.8 - 7.5 | Doublet (d) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the substitution pattern of this compound, all six carbon atoms in the aromatic ring are chemically non-equivalent, resulting in six distinct signals in the proton-decoupled ¹³C NMR spectrum. udel.edu The chemical shifts of these carbons are influenced by the attached substituent (hydroxyl, bromine, or chlorine) and their position on the ring. udel.edu
Carbons bonded to electronegative atoms like oxygen, chlorine, and bromine are deshielded and thus appear at a higher chemical shift (downfield). udel.edu Specifically, the carbon atom attached to the hydroxyl group (C1) is expected to resonate significantly downfield, while carbons bonded to the halogens (C2, C3, C6) will also have characteristic downfield shifts.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C 1-OH | 148 - 158 |
| C 2-Br | 110 - 120 |
| C 3-Cl | 125 - 135 |
| C 4 | 120 - 130 |
| C 5 | 115 - 125 |
| C 6-Cl | 125 - 135 |
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its phenolic hydroxyl group and substituted benzene (B151609) ring.
Key expected vibrational modes include a broad O-H stretching band, C-H stretching from the aromatic ring, C=C stretching absorptions characteristic of the aromatic ring, and absorptions in the fingerprint region corresponding to C-O, C-Cl, and C-Br stretching vibrations. For comparison, related compounds like 2-bromophenol (B46759) and 2-bromo-4-chlorophenol (B154644) show characteristic absorptions for these groups. chemicalbook.comchemicalbook.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenolic Hydroxyl | 3200 - 3600 (Broad) |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O Stretch | Phenolic | 1200 - 1260 |
| C-Cl Stretch | Aryl Chloride | 1000 - 1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like the benzene ring. The absorption of UV light by this compound is influenced by its aromatic system and the presence of substituents (OH, Cl, Br), which act as auxochromes. These groups can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity.
The UV-Vis spectrum of a substituted phenol (B47542) typically shows one or more strong absorption bands. For instance, a related compound, 2,6-dichlorophenol (B41786), exhibits absorption peaks around 205, 278, and 285 nm. researchgate.net Similar absorption patterns are expected for this compound, reflecting the electronic structure of the substituted aromatic ring.
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | ~200 - 240 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 239.87444 Da. uni.lu
Due to the presence of bromine and chlorine, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, while chlorine has two major isotopes (³⁵Cl and ³⁷Cl) with an approximate ratio of 3:1. This results in a complex and distinctive cluster of peaks for the molecular ion and any fragments containing these halogens. Predicted collision cross-section (CCS) values, which relate to the ion's shape, have also been calculated for various adducts. uni.lu
Table 5: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 240.88172 |
| [M+Na]⁺ | 262.86366 |
| [M-H]⁻ | 238.86716 |
| [M+NH₄]⁺ | 257.90826 |
| [M+K]⁺ | 278.83760 |
Data sourced from PubChemLite. uni.lu
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is fundamental to understanding a compound's physical and chemical properties.
Single-crystal X-ray diffraction is the gold standard for molecular structure determination. It involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be resolved.
A search of publicly available resources, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for this compound (CAS No. 63862-91-9) ugr.esmext.go.jpfairsharing.orgcrystallography.netcam.ac.uk.
For illustrative purposes, the crystallographic data for the related isomer, 2-bromo-6-chlorophenol , is presented below. This data exemplifies the type of information obtained from a single-crystal X-ray diffraction study.
| Parameter | Value for 2-Bromo-6-chlorophenol |
|---|---|
| Chemical Formula | C₆H₄BrClO |
| Crystal System | Orthorhombic |
| Space Group | P 2₁2₁2₁ |
| a (Å) | 5.2204 |
| b (Å) | 11.214 |
| c (Å) | 11.717 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 685.9 |
| Z | 4 |
The crystal packing of halogenated phenols is governed by a subtle interplay of non-covalent interactions, primarily hydrogen bonds and halogen bonds. researchgate.net
Hydrogen Bonding: The hydroxyl (-OH) group in this compound is a potent hydrogen bond donor. It is expected to form strong O-H···O hydrogen bonds, where the hydroxyl group of one molecule interacts with the oxygen atom of a neighboring molecule. researchgate.net This type of interaction is a primary directional force that often dictates the formation of chains or networks within the crystal structure of phenols.
Halogen Bonding: A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the "halogen bond donor") and a nucleophilic region on another molecule. researchgate.net In this compound, both the bromine and chlorine atoms can participate in such interactions. Halogen bonds are categorized based on the geometry of the C-X···X-C interaction (where X is a halogen).
Type I Contacts: These are characterized by two equal or near-equal C-X···X angles (θ₁ ≈ θ₂). This geometry minimizes repulsion by aligning the neutral regions of the halogen atoms' electrostatic potentials.
Type II Contacts: These are defined by a C-X···X geometry where one angle (θ₁) is close to 180° and the other (θ₂) is around 90°. This arrangement represents a true halogen bond, where the electrophilic "σ-hole" on one halogen atom interacts attractively with the nucleophilic equatorial belt of the other. researchgate.net
Studies on related dihalogenated phenols show that bromine has a higher propensity to form stronger, more directional Type II interactions compared to chlorine. researchgate.net Therefore, in the crystal structure of this compound, it would be expected to observe a combination of O-H···O hydrogen bonds and various halogen interactions (Br···Br, Cl···Cl, and Br···Cl), which collectively determine the final crystal packing arrangement. researchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule, defined at the point where the contribution to electron density from the molecule is equal to the contribution from all other molecules in the crystal.
d_norm Surface: The surface is often mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Close contacts, which are shorter than the van der Waals radii sum, are visualized as red spots on the d_norm surface, indicating the locations of strong interactions like hydrogen bonds and close halogen contacts.
Advanced Diffraction Methods (e.g., Variable-Temperature Crystallography)
Advanced diffraction techniques can provide deeper insights into the nature of intermolecular forces. Variable-temperature (VT) single-crystal X-ray crystallography is one such method, where diffraction data is collected from the same crystal at multiple temperatures.
By studying the crystal structure at progressively lower or higher temperatures, researchers can analyze the anisotropic thermal expansion of the crystal lattice. This analysis is particularly useful for distinguishing between and evaluating the relative strengths of different non-covalent interactions. For instance, studies on 2,6-dibromophenol (B46663) have used VT crystallography to compare the behavior of O-H···O hydrogen bonds and Br···Br halogen bonds. researchgate.net Weaker interactions are generally expected to be more compressible and show greater changes in distance with temperature compared to stronger, more robust interactions. sigmaaldrich.com
Theoretical and Computational Chemistry Studies of 2 Bromo 3,6 Dichlorophenol
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and geometric properties of halogenated phenols, including 2-bromo-3,6-dichlorophenol. These computational methods allow for a detailed understanding of molecular characteristics that are often difficult to probe experimentally.
Optimization of Molecular Geometries
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For halogenated phenols, methods like DFT at the B3LYP/6-31G(d) level are commonly employed for this purpose. scholarsresearchlibrary.com Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure is a true minimum. scholarsresearchlibrary.com Studies on related chlorophenols and bromophenols have shown that substitution with electron-withdrawing groups like chlorine and bromine can lead to slight shortenings of the C-C and C-O bonds and minor alterations in the CCC bond angles of the phenol (B47542) ring. acs.org For instance, in 2,4-Dichlorophenol (B122985), the optimized geometry was obtained with a complete relaxation of the potential energy surface using a 6-31G(d, p) basis set. researchgate.net Similar principles apply to this compound, where the positions of the bromine and chlorine atoms influence the final optimized structure.
Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant descriptor of molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required for electronic excitation. semanticscholar.org Conversely, a small energy gap indicates a more reactive and less stable molecule. researchgate.netsemanticscholar.org For many organic molecules, this energy gap is instrumental in interpreting their electronic properties and predicting their behavior in chemical reactions. researchgate.net In similar halogenated phenols, DFT calculations have been successfully used to determine these energy gaps and correlate them with experimental observations like redox potentials. researchgate.net
Table 1: Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
No specific experimental or calculated values for the HOMO-LUMO energies of this compound were found in the provided search results. The table is presented as a template for where such data would be included.
Calculation of Spectroscopic Parameters and Electronic Absorption Spectra
DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net This includes the calculation of vibrational frequencies (FTIR and Raman spectra) and electronic absorption spectra (UV-Vis). acs.orgresearchgate.net For instance, in the study of 2,4-Dichlorophenol, DFT calculations were used to obtain the harmonic vibrational frequencies, which showed good agreement with the experimental FTIR and FT-Raman spectra. researchgate.net
The electronic absorption spectra can be simulated using Time-Dependent DFT (TD-DFT) methods. semanticscholar.org These calculations provide information about the electronic transitions between molecular orbitals. The calculated electronic absorption spectrum for a related compound, 2,4-dibromophenol (B41371), has been studied in the context of its interaction with human serum albumin, where UV-vis absorption measurements helped explore structural alterations. acs.org While specific calculated spectra for this compound were not found, the methodology is well-established for this class of compounds.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the conformational landscape and dynamics of molecules over time. While specific MD studies on this compound are not detailed in the provided results, the methodology is applicable. For flexible molecules, MD simulations can reveal different stable conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might interact with its environment or other molecules. For example, MD simulations have been used to study the conformational equilibrium of more complex phenolic compounds like calix researchgate.nettetrolarenes. researchgate.net Such studies provide insights into how substituent groups affect the conformational profile. researchgate.net
Quantum Chemical Calculations for Reaction Mechanisms and Energetics
Quantum chemical calculations are essential for elucidating reaction mechanisms and determining the energetics of chemical processes. For bromochlorophenols, these calculations have been used to analyze their reactions with H atoms, which are important in understanding the formation of toxic byproducts like mixed polybrominated and chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs). rsc.org
These studies involve calculating potential energy barriers (ΔE₀) and reaction heats (ΔH₀) for various reaction pathways. rsc.org For instance, the formation of bromochlorophenoxy radicals (BCPRs) from bromochlorophenols proceeds through a direct hydrogen abstraction mechanism. rsc.org The calculations are typically performed at high levels of theory, such as MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p), to ensure accuracy. rsc.org The rate constants for these reactions can also be calculated using theories like the canonical variational transition-state (CVT) theory with small-curvature tunneling (SCT) corrections. rsc.org Quantum chemical calculations have also been instrumental in studying the formation of PBCDD/Fs from the cross-condensation of chlorophenoxy and bromophenoxy radicals. sci-hub.se
Crystal Structure Prediction and Intermolecular Force Field Analysis
Predicting the crystal structure of a molecule from its chemical diagram is a significant challenge in computational chemistry. uu.nl This process involves two main stages: generating a multitude of possible crystal structures and then ranking them based on their thermodynamic stability. uu.nl The accuracy of these predictions heavily relies on the quality of the intermolecular force fields used. uu.nlucl.ac.uk
Force fields describe the potential energy of a system of atoms and are crucial for simulating how molecules pack in a solid state. ucl.ac.uk While empirical force fields are often used, there is a growing emphasis on developing non-empirical force fields derived from the charge density of isolated molecules for greater accuracy. ucl.ac.uk For halogenated phenols, intermolecular interactions such as hydrogen bonds (O-H···O) and halogen bonds (e.g., Cl···Cl, Br···Br, Br···O) play a critical role in determining the crystal packing. researchgate.net Studies on dihalogenated phenols have shown that different types of halogen interactions (Type I vs. Type II) can lead to different crystal structures. researchgate.net A computational survey of the structural landscape for compounds like 3,4-dichlorophenol (B42033) and 4-bromo-3-chlorophenol (B77146) has been performed using crystal structure prediction protocols with specific force fields to understand their packing arrangements. researchgate.net
Proton Affinity and Acidity Constant Calculations
Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. The acidity constant (pKa) quantifies the acidity of a compound in a specific solvent, typically water. Computational methods, particularly those based on density functional theory (DFT), can predict these values by calculating the energies of the neutral molecule and its corresponding ion. For phenols, the acidity is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, generally increase the acidity of the phenolic proton.
Table 1: Calculated Proton Affinity and Acidity Constant for this compound
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| Proton Affinity (gas phase) | Data not available in surveyed literature | N/A |
Electron Localization Assessment and Electrostatic Properties
The Electron Localization Function (ELF) is a computational tool used to visualize regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores in a molecule. It provides a chemically intuitive picture of the electron distribution beyond simple electron density plots.
Similarly, the molecular electrostatic potential (MEP) map is a crucial property derived from computational calculations. It illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For halogenated phenols, MEP maps can reveal the electrophilic character of the halogen atoms (a phenomenon known as the σ-hole), which is critical for understanding interactions like halogen bonding.
A detailed analysis of the ELF and electrostatic properties for this compound has not been found in the surveyed literature. These studies would clarify how the interplay between the hydroxyl group and the three halogen substituents dictates the molecule's electronic structure and potential for intermolecular interactions.
Table 2: Computed Electrostatic Properties for this compound
| Property | Finding |
|---|---|
| Electron Localization Function (ELF) Analysis | Specific studies are not available in the surveyed literature. |
Molecular Descriptors for Reactivity Prediction
Quantum chemical calculations can determine a variety of molecular descriptors that help predict the chemical reactivity of a compound. Key among these are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. Other descriptors such as dipole moment, ionization potential, and electron affinity also provide valuable information.
These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or toxicity. While QSAR studies have been performed on a wide range of halogenated phenols, specific published data for the calculated molecular descriptors of this compound were not identified in the literature search.
Table 3: Calculated Molecular Descriptors for this compound
| Descriptor | Calculated Value | Method/Basis Set |
|---|---|---|
| EHOMO | Data not available in surveyed literature | N/A |
| ELUMO | Data not available in surveyed literature | N/A |
| HOMO-LUMO Gap (ΔE) | Data not available in surveyed literature | N/A |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3,6 Dichlorophenol
Reaction Kinetics and Thermodynamics
Quantum chemical methods have been employed to analyze the formation of bromochlorophenoxy radicals (BCPRs) from the reaction of 96 bromochlorophenol (BCP) congeners with hydrogen atoms. rsc.org These studies, conducted at the MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level of theory, have provided valuable insights into the reaction kinetics. rsc.org The rate constants for each reaction were determined using canonical variational transition-state (CVT) theory with a small-curvature tunneling (SCT) contribution over a temperature range of 600–1200 K. rsc.org
Substitution and Functionalization Reactions
The halogen and hydroxyl groups on 2-bromo-3,6-dichlorophenol are key sites for substitution and functionalization reactions, enabling the synthesis of a wide range of derivatives.
The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effects of the halogen substituents. Despite this deactivation, electrophilic substitution reactions such as bromination can occur, often requiring a catalyst. masterorganicchemistry.com The position of substitution is directed by the existing substituents.
Nucleophilic substitution reactions can also occur, particularly involving the displacement of one of the halogen atoms. ambeed.com The feasibility of such reactions depends on the reaction conditions and the nature of the nucleophile.
A notable example of substitution is the synthesis of 4-bromo-2-chlorophenol (B165030) from 2-chlorophenol (B165306) via bromination. This reaction can be carried out in an inert solvent like chlorobenzene (B131634) in the presence of a triethylamine (B128534) hydrochloride catalyst. google.com
Table 1: Electrophilic Bromination of 2-Chlorophenol
| Reactant | Reagent | Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|---|
| 2-Chlorophenol | Bromine | Triethylamine hydrochloride | Chlorobenzene | 4-Bromo-2-chlorophenol | 99.1% |
This table illustrates a typical electrophilic substitution reaction leading to a brominated phenol (B47542) derivative. google.com
The hydroxyl group of this compound is readily derivatized to form ethers and esters, which is a common strategy in both analytical and synthetic chemistry. For analytical purposes, derivatization is often employed to improve the volatility and chromatographic behavior of the compound for techniques like gas chromatography (GC). epa.gov
Common derivatizing agents include diazomethane (B1218177), which converts the phenol to its corresponding anisole (B1667542) (methyl ether), and α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), which forms a pentafluorobenzyl ether. epa.govsettek.com The choice of derivatizing agent can depend on the specific analytical method being used, such as GC with flame ionization detection (FID) or electron capture detection (ECD). epa.gov These derivatization techniques are crucial for the trace analysis of phenolic compounds in environmental samples. rsc.org
In synthetic applications, the hydroxyl group can be transformed to introduce new functionalities or to protect it during subsequent reaction steps. For instance, methylation can be achieved using diazomethane.
Table 2: Common Derivatization Reactions of Phenols
| Reaction Type | Reagent | Product Type | Application |
|---|---|---|---|
| Methylation | Diazomethane | Anisole (Methyl ether) | GC analysis, Synthetic intermediate |
| Pentafluorobenzylation | α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) | Pentafluorobenzyl ether | GC-ECD analysis |
This table summarizes common derivatization strategies for phenolic compounds like this compound. epa.govsettek.com
Oxidation and Reduction Chemistry
The phenolic hydroxyl group and the halogen substituents of this compound are susceptible to oxidation and reduction reactions. The phenolic group can be oxidized to form quinone-like structures.
Conversely, the halogen atoms can be removed through reduction. A significant application of this is the selective debromination of chlorobromophenols. For example, 4-bromo-2,6-dichlorophenol (B165674) can be selectively reduced to 2,6-dichlorophenol (B41786) using hydrogen gas in the presence of a palladium on charcoal catalyst and a halogen acid acceptor like sodium acetate. google.com This process is highly selective for the bromine atom, leaving the chlorine atoms intact. google.com
Table 3: Selective Reduction of 4-bromo-2,6-dichlorophenol
| Reactant | Reducing Agent | Catalyst | Product | Yield |
|---|---|---|---|---|
| 4-bromo-2,6-dichlorophenol | Hydrogen | Palladium on charcoal | 2,6-dichlorophenol | 85.8% |
This table details the conditions for the selective removal of a bromine atom from a related chlorobromophenol. google.com
Radical Reaction Pathways and Intermediate Formation
Under certain conditions, such as combustion or pyrolysis, this compound can undergo radical reactions. rsc.org The initial step often involves the homolytic cleavage of the O-H bond, leading to the formation of a bromochlorophenoxy radical. rsc.org These radicals are key intermediates in the formation of more complex and often more toxic compounds like mixed polybrominated and chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs). rsc.org
The stability and subsequent reaction pathways of these radical intermediates are influenced by the substitution pattern on the aromatic ring. rsc.org Computational studies have been instrumental in elucidating the mechanisms of these complex radical-mediated processes. rsc.org
Interplay of Halogen and Hydroxyl Functional Groups in Reactivity
The chemical behavior of this compound is a direct consequence of the interplay between its halogen and hydroxyl functional groups. The electron-withdrawing nature of the halogens increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. researchgate.net This enhanced acidity can influence its reactivity in various reactions.
The halogens also exert steric effects that can direct the regioselectivity of reactions. For instance, halogen substitution at the ortho positions can sterically hinder reactions at the hydroxyl group and adjacent carbon atoms. rsc.org Furthermore, intramolecular hydrogen bonding can occur between the hydroxyl group and an ortho-halogen, which can affect the conformation and reactivity of the molecule. rsc.org In bromochlorophenols with ortho-bromine substitution, the Br-H hydrogen bond lengths are typically in the range of 2.391 to 2.466 Å. rsc.org
The selective reduction of the bromine atom in the presence of chlorine atoms, as seen in the hydrogenation of 4-bromo-2,6-dichlorophenol, highlights the differential reactivity of the C-Br and C-Cl bonds. google.com This selectivity is a valuable tool in organic synthesis.
Environmental Chemistry and Biogeochemical Transformations of 2 Bromo 3,6 Dichlorophenol
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For halogenated phenols, these pathways are primarily driven by light (photolysis), water (hydrolysis), and highly reactive chemical species (advanced oxidation).
Photolytic Degradation Mechanisms
Photolytic degradation, or photolysis, is a significant abiotic pathway for halogenated phenols in aquatic environments. This process involves the breakdown of compounds by light energy, particularly ultraviolet (UV) radiation from the sun. The degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the water.
Research on various halophenols shows that both direct photolysis and reaction with photochemically produced hydroxyl radicals (•OH) contribute to their degradation. acs.orgrsc.org The rate and efficiency of photolysis are influenced by the type, number, and position of the halogen substituents on the phenol (B47542) ring. rsc.org For instance, studies on bromophenols (BPs) and chlorophenols (CPs) show that direct photodegradation accounts for a fraction of the total removal, with radical-mediated oxidation being the dominant process. rsc.org The carbon-bromine bond is generally weaker than the carbon-chlorine bond, suggesting that photolytic cleavage of the C-Br bond in 2-Bromo-3,6-dichlorophenol may be a primary step. The process often involves photonucleophilic substitution, where a halogen is replaced by a hydroxyl group, or reductive dehalogenation. acs.org
Table 1: Examples of Photodegradation Rates for Related Halophenols This table presents data for compounds structurally related to this compound to illustrate the principles of photolytic degradation. Data is compiled from studies on various halophenols.
| Compound | System | Apparent Rate Constant (kobs) | Reference |
| 2-Bromophenol (B46759) (2-BP) | UV/PDS | 0.0471 min⁻¹ | rsc.org |
| 4-Bromophenol (B116583) (4-BP) | UV/PDS | 0.0542 min⁻¹ | rsc.org |
| 2-Chlorophenol (B165306) (2-CP) | UV/PDS | 0.0345 min⁻¹ | rsc.org |
| 4-Chlorophenol (4-CP) | UV/PDS | 0.0386 min⁻¹ | rsc.org |
| 2-Bromophenol (2-BP) | UV/H₂O₂ | 0.0301 min⁻¹ | rsc.org |
| 4-Bromophenol (4-BP) | UV/H₂O₂ | 0.0379 min⁻¹ | rsc.org |
| 2-Chlorophenol (2-CP) | UV/H₂O₂ | 0.0238 min⁻¹ | rsc.org |
| 4-Chlorophenol (4-CP) | UV/H₂O₂ | 0.0360 min⁻¹ | rsc.org |
PDS: Peroxydisulfate; H₂O₂: Hydrogen Peroxide
Hydrolytic Transformation Processes
Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For aromatic compounds like halogenated phenols, the carbon-halogen bonds are generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. wikipedia.org Polychlorinated and polybrominated phenols are not expected to undergo significant hydrolytic transformation. who.int Therefore, hydrolysis is considered a negligible degradation pathway for this compound in the environment compared to photolytic and biological processes.
Advanced Oxidation Processes (AOPs) for Dehalogenation
Advanced Oxidation Processes (AOPs) are water treatment technologies that rely on the in-situ generation of highly reactive oxygen species to degrade recalcitrant organic pollutants. researchgate.net AOPs based on hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) are particularly effective for the dehalogenation and mineralization of halogenated phenols. rsc.orgrsc.org
Common AOPs include the UV/hydrogen peroxide (UV/H₂O₂) system, which generates •OH radicals, and the UV/persulfate (UV/PDS) system, which produces SO₄•⁻ radicals. rsc.orgresearchgate.net Both radical species can effectively degrade brominated and chlorinated phenols. rsc.orgresearchgate.net Studies comparing these two systems have shown that sulfate radicals may react more readily with halophenols via electron transfer, while hydroxyl radicals react through both electron transfer and hydroxyl addition. researchgate.net The degradation rates are influenced by factors such as pH and the presence of other substances in the water like bicarbonate and natural organic matter, which can act as radical scavengers. rsc.org Given its structure, this compound would be susceptible to degradation by these AOPs, likely leading to the cleavage of both carbon-bromine and carbon-chlorine bonds and eventual mineralization to CO₂, water, and inorganic halides.
Table 2: Comparison of Degradation Rates for Halophenols in AOPs This table shows first-order degradation rate constants for related compounds in two common AOP systems, illustrating their effectiveness.
| Compound | AOP System | kobs (min⁻¹) | Reference |
| 2,4-Dichlorophenol (B122985) | UV/H₂O₂ | ~0.08 | acs.org |
| 2,4,6-Trichlorophenol | UV/PDS | >0.1 | rsc.org |
| 4-Bromophenol | UV/H₂O₂ | 0.0379 | rsc.org |
| 4-Bromophenol | UV/PDS | 0.0542 | rsc.org |
| 4-Chlorophenol | UV/H₂O₂ | 0.0360 | rsc.org |
| 4-Chlorophenol | UV/PDS | 0.0386 | rsc.org |
Biotic Degradation Mechanisms
Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms like bacteria and fungi. This is a crucial process for the natural attenuation of many organic pollutants.
Microbial Biodegradation Pathways (e.g., Bacterial and Fungal)
Microorganisms have evolved diverse metabolic pathways to degrade halogenated aromatic compounds. bohrium.com Both aerobic and anaerobic bacteria, as well as fungi, are capable of transforming these pollutants. mdpi.comscirp.org The degradation process for complex halogenated aromatics can generally be divided into three stages: an upper pathway involving initial modifications, a middle pathway centered on dehalogenation, and a lower pathway where the aromatic ring is cleaved and mineralized. bohrium.com
Under aerobic conditions, degradation is often initiated by oxygenases that hydroxylate the aromatic ring, making it susceptible to cleavage. bohrium.com In anaerobic environments, which are often found in sediments and contaminated groundwater, a different mechanism, known as reductive dehalogenation, is the primary pathway for breaking carbon-halogen bonds. mdpi.com
Reductive Dehalogenation Processes
Reductive dehalogenation is a respiratory process for certain anaerobic bacteria, where the halogenated compound is used as a terminal electron acceptor. mdpi.com In this process, a halogen substituent is removed and replaced with a hydrogen atom. This pathway is critical for the breakdown of highly halogenated compounds like polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and polyhalogenated phenols. db-thueringen.defrontiersin.org
Bacteria from the genera Desulfitobacterium and Dehalococcoides are well-known for their ability to reductively dehalogenate aromatic compounds. db-thueringen.defrontiersin.orgenviro.wiki These bacteria possess enzymes called reductive dehalogenases. mdpi.com The specificity of these enzymes often dictates which halogen is removed and from which position on the aromatic ring. For this compound, the presence of halogens at the ortho-positions (C2-Br and C6-Cl) is significant. Research has shown that ortho-dehalogenation is a common and often preferential step in the degradation of halogenated phenols. enviro.wiki For example, some Desulfitobacterium species are known to specifically target ortho-chlorines. db-thueringen.de It is highly probable that the anaerobic degradation of this compound would proceed via sequential reductive dehalogenation, with the likely first step being the removal of the more labile bromine atom from the C2 position, followed by the removal of the chlorine atoms.
Oxidative Dehalogenation and Ring Cleavage Enzymes
The breakdown of halogenated phenols, such as this compound, in the environment is significantly influenced by microbial enzymes that catalyze oxidative dehalogenation and subsequent aromatic ring cleavage. While specific studies on this compound are limited, research on analogous compounds provides insight into the enzymatic processes likely involved.
Key enzymes in the degradation of halogenated phenols include peroxidases and dioxygenases. Heme-containing enzymes like horseradish peroxidase (HRP) and dehaloperoxidase (DHP) are known to catalyze the oxidative dehalogenation of halophenols, converting them into corresponding quinones. researchgate.net HRP, in particular, utilizes hydrogen peroxide to transform phenolic compounds into radicals, which can then undergo further reactions. nih.gov In the presence of hydrogen ions, the activated enzyme can also convert the attached halogen into a radical form, which subsequently becomes an anion. nih.gov
Laccases, another class of oxidative enzymes, have also been shown to be effective in degrading halogenated phenols. nih.gov For instance, laccase from the white-rot fungus Trametes versicolor has been utilized for the elimination of triclosan. acs.org These enzymes can remove chlorophenols from wastewater through oxidative coupling reactions. nih.gov
Dioxygenases are crucial for the cleavage of the aromatic ring. For example, chlorocatechol 1,2-dioxygenase is involved in the degradation of chlorocatechols, which are common intermediates in the breakdown of chlorinated phenols. nih.gov In some bacteria, nitroarene dioxygenases can initiate the degradation process by converting halogenated nitroaromatic compounds into catechols. bohrium.com The subsequent steps often involve enzymes like chloromuconate cycloisomerase and dienelactone hydrolase to further process the ring-cleavage products. nih.gov
It is important to note that the efficiency of these enzymes can be influenced by the degree and position of halogenation. For example, some studies have shown that higher halogenated phenols tend to be more readily dehalogenated than their less halogenated counterparts. epa.gov
Identification of Degradation Intermediates and Metabolites
The biodegradation of this compound is expected to proceed through a series of intermediate compounds and metabolites resulting from enzymatic action. While a complete degradation pathway for this specific compound is not extensively documented, pathways for similar halogenated phenols suggest the likely intermediates.
The initial step in the aerobic degradation of halogenated phenols often involves hydroxylation, followed by dehalogenation. For instance, the degradation of 2,4-dichlorophenol has been shown to proceed via 3,5-dichlorocatechol. Reductive dehalogenation is another key initial step, particularly under anaerobic conditions. epa.gov In this process, a halogen atom is replaced by a hydrogen atom.
Following initial dehalogenation or hydroxylation, the resulting catechols undergo ring cleavage. In the case of 3-chlorocatechol, degradation by Rhodococcus opacus 1CP leads to the formation of 2-chloro-cis,cis-muconate, which is then converted to 5-chloromuconolactone. nih.gov This is subsequently transformed into cis-dienelactone (B1242186) and then hydrolyzed to maleylacetate. nih.gov
For brominated compounds, debromination is a critical step. For example, in the degradation of the herbicide bromoxynil, reductive dehalogenation plays a key role. researchgate.net The metabolism of leptophos (B1674750) in rats, an organophosphate pesticide containing a 4-bromo-2,5-dichlorophenyl group, results in metabolites such as 4-bromo-2,5-dichlorophenol, phosphonic acid, and O-methyl O-hydrogen phenylphosphonothioate. wikipedia.org This indicates that the bromo-dichlorophenyl moiety is released and can be a persistent metabolite.
Therefore, for this compound, one could anticipate the formation of various chlorinated and brominated catechols, muconates, and their subsequent breakdown products as degradation intermediates. The specific metabolites would depend on the dominant microbial populations and the prevailing environmental conditions (aerobic vs. anaerobic).
Enzyme Systems Involved in Halogenated Phenol Transformation
The transformation of halogenated phenols in the environment is mediated by a diverse array of enzyme systems found in various microorganisms. These systems can be broadly categorized based on their catalytic mechanisms.
Oxidative Systems:
Peroxidases: Horseradish peroxidase (HRP) and dehaloperoxidase (DHP) are heme-containing enzymes that utilize hydrogen peroxide to oxidize halogenated phenols. researchgate.net This oxidation can lead to dehalogenation and the formation of quinones or polymeric products. researchgate.netnih.gov Lignin peroxidase and manganese peroxidase, produced by white-rot fungi like Phanerochaete chrysosporium, are also key players in the degradation of chlorinated aromatic compounds. nih.govresearchgate.net
Laccases: These multi-copper oxidases are effective in degrading a wide range of phenolic compounds, including halogenated ones. nih.gov They can work in the presence of mediators, which enhance their substrate range. nih.gov
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its cleavage. Chlorocatechol 1,2-dioxygenase and protocatechuate 4,5-dioxygenase are examples of enzymes that cleave the aromatic ring of halogenated catechols, which are common intermediates. nih.govresearchgate.net Nitroarene dioxygenases can initiate the degradation of halogenated nitroaromatics. bohrium.com
Reductive Systems:
Reductive Dehalogenases: These enzymes are crucial, especially under anaerobic conditions, for removing halogen substituents from aromatic rings. epa.govresearchgate.net They often require a low-potential electron donor. epa.gov Some of these enzymes are vitamin B12-dependent. researchgate.net
Hydrolytic Systems:
Haloacid Dehalogenases: While primarily acting on aliphatic compounds, some haloacid dehalogenases have been implicated in the dehalogenation of aromatic compounds as well. researchgate.net
Hydrolytic Dehalogenation: This mechanism, involving the replacement of a halogen with a hydroxyl group, is more common for heterocyclic aromatic compounds but has also been observed for some homocyclic aromatics. epa.gov
The following table summarizes some of the key enzyme systems involved in the transformation of halogenated phenols:
Table 1: Key Enzyme Systems in Halogenated Phenol Transformation| Enzyme System | Enzyme Class | Typical Reaction |
|---|---|---|
| Peroxidases (HRP, DHP) | Oxidoreductase | Oxidative dehalogenation |
| Laccases | Oxidoreductase | Oxidative coupling and degradation |
| Dioxygenases | Oxidoreductase | Aromatic ring cleavage |
| Reductive Dehalogenases | Reductase | Reductive dehalogenation |
Environmental Fate Modeling and Pathway Elucidation
Predicting the environmental fate of chemicals like this compound is essential for assessing their potential risks. This is often achieved through a combination of experimental studies and mathematical modeling.
Environmental Fate Modeling: Multimedia mass balance models are commonly used to simulate the distribution and persistence of chemicals in the environment. scholaris.ca These models consider various environmental compartments (air, water, soil, sediment) and the transport and transformation processes that occur between and within them. Key input parameters for these models include:
Physicochemical Properties: Such as vapor pressure, water solubility, octanol-water partition coefficient (Kow), and Henry's Law constant. For 2,6-dibromophenol (B46663), a related compound, the estimated vapor pressure is 1.3X10-3 mm Hg at 25°C, and the estimated Koc is 1600, indicating low mobility in soil. nih.gov
Degradation Rates: Half-lives for biodegradation, photolysis, and hydrolysis are crucial. For example, 2,6-dibromophenol has an estimated atmospheric degradation half-life of 5.6 days and an anaerobic biodegradation half-life of 7 days in a soil-water system. nih.gov
Environmental Parameters: Factors like temperature, pH, and organic carbon content of soil and sediment influence the fate of chemicals. scholaris.caepa.gov
Quantitative Structure-Activity Relationships (QSARs) are often employed to estimate these input parameters when experimental data are unavailable. epa.gov
Pathway Elucidation: Elucidating the degradation pathways of this compound involves identifying the sequence of intermediates and final products. This is typically achieved through:
Laboratory Incubation Studies: Using soil or water samples containing microbial consortia, the degradation of the compound is monitored over time. epa.gov
Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to identify and quantify the parent compound and its degradation products. researchgate.netnih.gov
Isotope Labeling Studies: Using isotopically labeled this compound can help trace the fate of the molecule and confirm transformation pathways.
Enzymatic Assays: Purified enzymes or cell-free extracts are used to study specific transformation steps and determine enzyme kinetics. epa.gov
By integrating data from these approaches, a comprehensive picture of the environmental fate and degradation pathways of this compound can be developed.
Natural Sources and Formation in Environmental Systems
While many halogenated phenols are of anthropogenic origin, some are also produced through natural processes. Marine organisms, in particular, are known sources of brominated phenols.
Marine algae and bryozoans have been identified as potential natural sources of various bromophenols, which may include compounds structurally related to this compound. nih.gov For example, 2,6-dibromophenol has been identified as a marine metabolite. nih.gov These compounds can be released into the marine environment and contribute to the background levels of halogenated organic substances.
The formation of this compound itself in the environment could potentially occur through the halogenation of simpler phenolic compounds. This can be mediated by enzymes like haloperoxidases, which are found in various organisms and can catalyze the incorporation of halogens (including bromine and chlorine) into organic molecules. rsc.org However, specific evidence for the natural formation of this compound is not widely reported.
It is also possible for mixed halogenated phenols to form as byproducts of industrial processes or during water treatment processes like chlorination, where both bromide and chloride ions are present and can react with phenolic precursors.
Advanced Analytical Methodologies for 2 Bromo 3,6 Dichlorophenol Quantification and Identification
Chromatographic Techniques
Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 2-Bromo-3,6-dichlorophenol. These techniques offer the high selectivity and sensitivity required for detecting trace levels of the compound in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of semi-volatile organic compounds like this compound. The process involves separating the compound from other components in a sample using a gas chromatograph and then detecting and identifying it with a mass spectrometer. Fused-silica open-tubular columns are often preferred in GC for their superior resolution, selectivity, and sensitivity compared to packed columns. settek.com
For the analysis of phenols, including halogenated ones, methods such as EPA Method 8041A provide a framework. epa.gov This method allows for the analysis of underivatized phenols or their derivatives. epa.gov The identification of compounds like this compound is achieved by comparing their mass spectra and retention times with those of known standards. researchgate.net
To enhance sensitivity and reduce matrix interference, selected ion monitoring (SIM) is a widely used GC-MS technique. epa.gov Instead of scanning the entire mass spectrum, the mass spectrometer is set to detect only specific ions characteristic of the target analyte. This targeted approach significantly lowers the detection limits, making it suitable for trace-level analysis of halogenated phenols in environmental samples. epa.govnih.gov For instance, the analysis of various chlorophenols and bromophenols often employs SIM mode for precise quantification. sci-hub.se
The volatility and chromatographic behavior of phenolic compounds can be significantly improved through derivatization. This chemical modification process converts the polar phenol (B47542) group into a less polar, more volatile derivative, leading to better peak shape and increased sensitivity in GC-MS analysis.
Common derivatization reagents for phenols include:
Pentafluorobenzyl bromide (PFBBr): This reagent reacts with phenols to form pentafluorobenzyl ethers. settek.comnih.gov This method has been successfully applied to the analysis of various halogenated phenols in air, water, and sediment samples, achieving low detection limits. nih.gov
Diazomethane (B1218177): This reagent converts phenols into their corresponding methylated ethers (anisoles). settek.comepa.gov
Acetic Anhydride (B1165640): In a process called in situ acetylation, acetic anhydride is used to form acetylated derivatives of phenols. researchgate.netresearchgate.net This technique, often coupled with headspace solid-phase microextraction (HS-SPME), has been effective for the simultaneous determination of multiple chloro- and bromophenolic compounds in water. cabidigitallibrary.orgrsc.org
The choice of derivatization agent can depend on the specific analytical requirements and the other compounds present in the sample. For example, some phenols may not derivatize effectively with PFBBr, necessitating the use of alternative methods like diazomethane derivatization. settek.comepa.gov
Table 1: Common Derivatization Reagents for Phenol Analysis by GC-MS
| Derivatizing Agent | Derivative Formed | Key Advantages |
|---|---|---|
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | High sensitivity, especially with electron capture detection (ECD). settek.comnih.gov |
| Diazomethane | Methylated ether (anisole) | Effective for a broad range of phenols. settek.comepa.gov |
| Acetic Anhydride | Acetylated derivative | Suitable for in situ derivatization, can be automated. researchgate.netcabidigitallibrary.orgrsc.org |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography (UPLC-MS/MS) offers a powerful alternative to GC-MS, particularly for compounds that are less volatile or thermally labile. A significant advantage of LC-MS/MS is that it often does not require derivatization, simplifying the sample preparation process. shimadzu.com
This technique has been successfully used for the simultaneous analysis of various bromophenols in aqueous samples. researchgate.net By using an electrospray ionization (ESI) source, typically in negative ion mode, high sensitivity and specificity can be achieved. researchgate.netdphen1.com UPLC-MS/MS methods have demonstrated very low detection limits (e.g., in the ng/L range) for brominated phenols in groundwater and surface water. shimadzu.comresearchgate.net
Solid-Phase Microextraction (SPME) Coupled Techniques
Solid-phase microextraction (SPME) is a solvent-free, versatile sample preparation technique that combines sampling, isolation, and enrichment into a single step. sigmaaldrich.com It utilizes a coated fiber to extract analytes from a sample matrix, which can then be desorbed directly into a GC or HPLC for analysis. sigmaaldrich.comgcms.cz SPME is particularly effective for volatile and semi-volatile compounds and can be used in either direct immersion or headspace mode. gcms.cz
When coupled with GC-MS, SPME offers a sensitive and automated method for the analysis of phenolic compounds. researchgate.netcabidigitallibrary.org The optimization of SPME parameters such as fiber coating, extraction temperature, and time is crucial for achieving high extraction efficiency. researchgate.netcabidigitallibrary.orgrsc.org For instance, different fiber coatings, like carboxen-polydimethylsiloxane and polydimethylsiloxane, show varying affinities for different types of phenols. researchgate.net On-fiber derivatization, where the analytes are derivatized after being adsorbed onto the SPME fiber, further enhances the sensitivity of the method for chloro- and bromo-phenolic compounds. cabidigitallibrary.orgrsc.org
Table 2: Comparison of SPME Fiber Coatings for Phenol Analysis
| Fiber Coating | Target Analytes |
|---|---|
| 75 µm Carboxen-Polydimethylsiloxane | Best for phenol, methylphenols, and low-chlorinated phenols. researchgate.net |
| 100 µm Polydimethylsiloxane | Yields highest responses for highly chlorinated phenols. researchgate.net |
| 65 µm Polydimethylsiloxane/Divinylbenzene | Effective for volatile polar analytes. gcms.cz |
| 85 µm Polyacrylate | Recommended for extracting polar analytes from polar samples. gcms.cz |
Sample Preparation and Matrix Effects in Environmental Analysis
The complexity of environmental matrices, such as water, soil, and sediment, often requires extensive sample preparation to isolate this compound and remove interfering substances. The choice of sample preparation technique is critical to avoid matrix effects, which can suppress or enhance the analytical signal, leading to inaccurate quantification.
For aqueous samples, liquid-liquid extraction (LLE) using a solvent like methylene (B1212753) chloride at an acidic pH is a common technique. settek.com Solid-phase extraction (SPE) is another widely used method for both water and other sample types. researchgate.netresearchgate.netdphen1.com SPE cartridges or disks can effectively concentrate analytes and remove matrix components. researchgate.netresearchgate.net
For solid samples like sediment and soil, extraction methods such as Soxhlet, pressurized fluid extraction, microwave-assisted extraction, and ultrasonic extraction are employed. researchgate.net After extraction, a cleanup step, for example, using acid-base partitioning, may be necessary to remove co-extracted interferences. researchgate.net
In all cases, addressing matrix effects is crucial. This can be achieved through the use of matrix-matched standards, standard addition, or the use of isotopically labeled internal standards that behave similarly to the analyte during extraction and analysis. The acidification of aqueous samples is also a critical step to prevent the degradation of bromophenols. researchgate.net
Calibration and Validation Protocols for Quantitative Analysis
The foundation of accurate quantitative analysis for this compound lies in the meticulous development and validation of analytical methods. These protocols are essential to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Linearity is established by creating a calibration curve, which plots the analytical response against a series of known concentrations of the analyte. For phenolic compounds, including halogenated phenols, calibration curves are typically generated over a specific concentration range relevant to the expected sample concentrations. settek.com For instance, in gas chromatography-mass spectrometry (GC-MS) analysis of phenols, calibration standards may range from 0.01 ppm to 50 ppm. shimadzu.com A common criterion for acceptable linearity is a coefficient of determination (R²) value greater than 0.99. rsc.orgacademicjournals.org
Limits of Detection (LOD) and Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, often calculated as a signal-to-noise ratio of 3. researchgate.net The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically at a signal-to-noise ratio of 10. researchgate.net For example, a GC/MS method for phenolic xenoestrogens reported an LOD of 0.13 μg L⁻¹ and an LOQ of 0.43 μg L⁻¹ for a 10 mL sample volume. researchgate.net In another study involving high-performance liquid chromatography (HPLC) with UV detection for various phenols, detection limits ranged from 0.51 to 13.79 µg/ml. academicjournals.org For bromophenols specifically, HPLC-ESI-MS/MS methods have achieved method detection limits in the low ng/L range, such as 0.1–13.9 ng/L in river water. researchgate.net
Accuracy and Precision are measures of how close the experimental results are to the true value and to each other, respectively. Accuracy is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. academicjournals.org Recoveries are typically expected to be within a certain percentage range, for example, 80% to 120%. Precision is evaluated by the relative standard deviation (RSD) of replicate measurements, with lower RSD values indicating higher precision. rsc.orgresearchgate.net For instance, a method for chloro- and bromo-phenolic compounds reported excellent recoveries (69–108%) with a low relative standard deviation (1.5–18.6%). rsc.org
Internal standards and surrogates are frequently employed to improve the accuracy and reliability of quantitative analysis. Internal standards, which are compounds similar in chemical properties to the analyte but not present in the sample, are added to both calibration standards and samples at a constant concentration to correct for variations in sample injection and instrument response. researchgate.net Surrogates are compounds added to every sample before extraction to monitor the efficiency of the sample preparation process. settek.com For the analysis of phenols by GC, 2,4-dibromophenol (B41371) is a commonly used surrogate standard. settek.comepa.gov
The following table summarizes typical validation parameters for the analysis of halogenated phenols using different analytical techniques.
| Parameter | GC-MS | HPLC-UV | HPLC-MS/MS |
| Linearity (R²) | > 0.991 rsc.org | > 0.99 academicjournals.org | Not specified |
| LOD | 8.8–42.9 ng L⁻¹ rsc.org | 0.51–13.79 µg/ml academicjournals.org | 0.1–13.9 ng/L researchgate.net |
| Recovery | 69–108% rsc.org | 67.9–99.6% academicjournals.org | 64–100% researchgate.net |
| Precision (RSD) | 1.5–18.6% rsc.org | < 12% academicjournals.org | 0.4–11% researchgate.net |
Selectivity and Sensitivity Enhancements in Detection
Achieving high selectivity and sensitivity is critical for the reliable detection and quantification of this compound, especially at trace levels in complex matrices. Various strategies are employed during sample preparation and instrumental analysis to enhance these performance characteristics.
Sample Preparation Techniques play a crucial role in isolating the analyte from interfering matrix components and pre-concentrating it to levels suitable for detection. Solid-phase extraction (SPE) is a widely used technique for the cleanup and enrichment of phenolic compounds from aqueous samples. academicjournals.orgresearchgate.net The choice of sorbent material is critical for optimal recovery. For phenols, polystyrene-divinylbenzene based sorbents are often effective. academicjournals.org Another advanced technique is solid-phase microextraction (SPME) , which is a solvent-free method that can be automated and coupled directly with GC-MS. rsc.org Headspace SPME, in particular, can improve sensitivity for volatile and semi-volatile compounds. rsc.org
Derivatization is a chemical modification process used to improve the chromatographic behavior and detectability of analytes. For phenolic compounds analyzed by GC, derivatization is often necessary to increase their volatility and thermal stability, and to reduce their polarity, which minimizes peak tailing. A common derivatization agent is α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), which converts phenols to their pentafluorobenzyl ethers. epa.gov These derivatives are highly responsive to electron capture detectors (ECD), leading to enhanced sensitivity. epa.gov Acetylation with acetic anhydride is another derivatization strategy that can be employed. jcsp.org.pk
Chromatographic and Detection Systems are at the heart of enhancing selectivity and sensitivity.
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of semi-volatile compounds like this compound. The use of fused-silica capillary columns with specific stationary phases provides high-resolution separation of complex mixtures. epa.gov For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be utilized. shimadzu.com By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), GC-MS/MS significantly reduces background interference and improves the signal-to-noise ratio, thereby increasing sensitivity. shimadzu.comhpst.cz The use of a HydroInert source in GC-MS/MS systems when using hydrogen as a carrier gas can further enhance selectivity and sensitivity. hpst.cz
High-Performance Liquid Chromatography (HPLC) is another versatile separation technique. The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve the desired separation. researchgate.net While UV detection is commonly used, its sensitivity can be limited. academicjournals.org Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides superior sensitivity and selectivity, allowing for the detection of analytes at very low concentrations. researchgate.net Electrospray ionization (ESI) is a common ionization source used for this purpose. researchgate.net
The following table outlines various techniques used to enhance the selectivity and sensitivity of detection for halogenated phenols.
| Technique | Method | Enhancement Mechanism |
| Sample Preparation | Solid-Phase Extraction (SPE) | Analyte pre-concentration and matrix interference removal. researchgate.net |
| Solid-Phase Microextraction (SPME) | Solvent-free extraction and pre-concentration, suitable for automation. rsc.org | |
| Derivatization | Pentafluorobenzylation (with PFBBr) | Increases volatility and thermal stability for GC analysis; enhances response on ECD. epa.gov |
| Acetylation | Improves chromatographic properties for GC analysis. jcsp.org.pk | |
| Instrumentation | GC-MS/MS (MRM) | High selectivity by monitoring specific ion transitions, reducing chemical noise. shimadzu.com |
| HPLC-MS/MS | High sensitivity and selectivity for trace-level quantification. researchgate.net | |
| GC with Electron Capture Detector (ECD) | High sensitivity for halogenated compounds after derivatization. epa.gov |
Biological Interactions and Mechanistic Studies of 2 Bromo 3,6 Dichlorophenol Non Clinical/non Human
Interaction with Biological Macromolecules (e.g., Proteins, Enzymes)
The interaction of small molecules with biological macromolecules is a cornerstone of understanding their biological activity. For halogenated phenols, these interactions are often driven by hydrophobic forces and the potential for halogen bonding.
Binding Affinity and Molecular Docking Studies
Studies on the interaction between 2,4-dibromophenol (B41371) and HSA have shown a spontaneous binding process, primarily driven by van der Waals forces and hydrogen bonding. acs.org The binding constant (K) for the 2,4-dibromophenol-HSA complex was determined to be 1.83 × 10⁴ M⁻¹ at 310 K, indicating a strong interaction. acs.org Molecular docking simulations for 2,4-dibromophenol revealed that it most likely binds within subdomain IB of HSA. acs.org Given the structural similarities, it is plausible that 2-bromo-3,6-dichlorophenol would also bind to serum albumin, potentially in a similar binding pocket. The presence of both bromine and chlorine atoms on the phenol (B47542) ring of this compound would contribute to its hydrophobicity and capacity for halogen bonding, which are key determinants of binding affinity. iucr.orgnih.gov Halogenated phenols are known to bind to various proteins, including transthyretin and thyroxine-binding globulin, due to their structural resemblance to thyroid hormones. iucr.orgnih.gov
Table 1: Binding Parameters for the Interaction of 2,4-Dibromophenol with Human Serum Albumin (HSA) at Different Temperatures
| Temperature (K) | Binding Constant (K) (M⁻¹) |
| 300 | 2.57 × 10⁴ |
| 310 | 1.83 × 10⁴ |
*Data sourced from studies on 2,4-dibromophenol and presented here for comparative purposes. acs.org
Inhibition and Activation Mechanisms of Enzyme Systems
Specific data on the inhibition or activation of enzyme systems by this compound is not extensively documented. However, the broader class of halogenated phenols is known to interact with and modulate the activity of various enzymes.
For instance, ortho-chlorophenol reductive dehalogenase, an enzyme found in the bacterium Desulfitobacterium dehalogenans, has been shown to catalyze the reductive removal of halogen atoms from the ortho position of several chlorophenols. nih.gov This enzyme was active on substrates like 2-chlorophenol (B165306), 2,4-dichlorophenol (B122985), and even 2-bromo-4-chlorophenol (B154644). nih.gov This suggests that enzymes with dehalogenase activity could potentially interact with and be inhibited or activated by this compound, likely through competitive or non-competitive binding at the active site.
The inhibition constant (Ki) can quantify the potency of an inhibitor. For the interaction of 2,4-dibromophenol with HSA, which can be seen as a model for protein-ligand interactions, an inhibition constant of 84.0 μM was calculated, indicating a moderate potential to inhibit the biological function of the protein. acs.org It is reasonable to hypothesize that this compound would exhibit similar inhibitory potential towards certain enzymes, particularly those involved in metabolic pathways that can process phenolic compounds.
Microbial Response and Metabolism
The response of microbial communities to halogenated phenols and their ability to metabolize these compounds are critical for understanding their environmental fate.
Effects on Microbial Growth and Metabolic Pathways
Halogenated phenols can exert significant effects on microbial growth, often exhibiting antimicrobial properties. For example, 4-bromo-3,5-dichlorophenol (B174001) has been shown to inhibit the growth of bacteria by interfering with DNA synthesis and protein production, and it also affects fungi and algae by disrupting their cell membrane structure. biosynth.com The presence of halogen atoms on the phenolic ring generally increases the toxicity of the compound to microorganisms. thescipub.com
The introduction of compounds like this compound into a microbial environment can lead to an adaptation response, where certain microbial strains may develop the ability to tolerate and even degrade the compound. Studies with 2,4-dichlorophenol have shown that pre-adaptation of bacterial cultures can enhance the rate of biodegradation. thescipub.com It is likely that this compound would initially inhibit the growth of many microbial species, while select-resistant strains capable of its biotransformation would eventually proliferate.
Elucidation of Non-Human Biotransformation Pathways
The biotransformation of halogenated phenols in microorganisms typically involves dehalogenation as a key step. Anaerobic biodegradation of compounds like 2,4,6-tribromophenol (B41969) has been observed to proceed via reductive dehalogenation to form phenol, which is then further metabolized. researchgate.net Similarly, the anaerobic biotransformation of 2-chlorophenol can lead to the formation of phenol and benzoate. researchgate.net
For this compound, a likely initial step in its biotransformation would be the enzymatic removal of the bromine and/or chlorine atoms. Reductive dehalogenases, as mentioned earlier, are capable of cleaving carbon-halogen bonds. nih.gov Following dehalogenation, the resulting phenolic intermediates would likely enter central metabolic pathways, such as the catechol or protocatechuate pathways, leading to ring cleavage and eventual mineralization to carbon dioxide and water.
Aerobic biotransformation of polybrominated diphenyl ethers (PBDEs) by bacteria has been shown to produce brominated phenols as breakdown products. nih.gov This further supports the idea that the phenolic structure is a key target for microbial enzymatic attack.
Table 2: Potential Biotransformation Products of Halogenated Phenols by Microorganisms
| Parent Compound | Biotransformation Pathway | Key Intermediates/Products |
| 2,4,6-Tribromophenol | Anaerobic Reductive Dehalogenation | Phenol |
| 2-Chlorophenol | Anaerobic Dehalogenation & Metabolism | Phenol, Benzoate |
| Tetrabromobisphenol A | Anaerobic Reductive Dehalogenation | Bisphenol A |
*This table presents data from related halogenated phenols to illustrate potential biotransformation pathways. researchgate.netresearchgate.net
Cellular and Subcellular Mechanistic Investigations (Non-Human Cell Lines)
Studies on non-human cell lines provide insights into the potential cellular mechanisms of action of xenobiotics. While no studies have specifically investigated this compound, research on other brominated phenols offers valuable clues.
For instance, 2,4,6-tribromophenol has been shown to induce apoptosis in murine microglial BV-2 cells. nih.gov Further studies with Chinese Hamster Ovary (CHO-K1) cells have demonstrated that various haloaromatic compounds can induce the formation of reactive oxygen species (ROS) and subsequent genotoxicity. acs.org A study on 2,4-dibromophenol and 4-bromophenol (B116583) in CHO-K1 cells revealed that the compound with higher binding affinity to HSA also exhibited greater cytotoxicity. acs.org
It is plausible that this compound could induce similar cellular effects. The presence of multiple halogen atoms could enhance its ability to generate ROS, leading to oxidative stress, DNA damage, and ultimately, apoptosis. The cytotoxicity of such compounds is often correlated with their isomeric structure and the nature of the halogen substitutions. acs.org
Table 3: Cytotoxicity of Selected Brominated Phenols in a Non-Human Cell Line
| Compound | Cell Line | LC₅₀ (M) |
| 4-Bromophenol | CHO-K1 | 3.08 × 10⁻⁵ |
| 2,4-Dibromophenol | CHO-K1 | 1.09 × 10⁻⁵ |
*LC₅₀ (Lethal Concentration, 50%) is the concentration of a substance that is fatal to 50% of the test organisms. Data presented here for comparative purposes. acs.org
Oxidative Stress Response Mechanisms and Antioxidant Activity
While direct studies on this compound's specific role in oxidative stress are not extensively detailed in available research, the broader class of bromophenols exhibits significant antioxidant activities and engages with cellular stress response pathways. Structurally similar compounds have been shown to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical mechanism in the cellular defense against oxidative stress. nih.gov
Under normal conditions, Nrf2 is regulated by its inhibitor, Keap1 (Kelch-like epichlorohydrin-associated protein 1). nih.gov In the presence of oxidative stressors, Nrf2 dissociates from Keap1 and moves to the nucleus, where it activates antioxidant response elements (ARE). nih.gov This activation leads to the production of crucial cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), and thioredoxin reductase (TrxR). nih.gov
Studies on various bromophenols have demonstrated these effects:
Bis (2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) , a natural bromophenol, has been shown to protect human keratinocyte cells (HaCaT) from oxidative damage. nih.govnih.gov It effectively scavenges ABTS free radicals and, in cellular models, mitigates the effects of hydrogen peroxide (H₂O₂)-induced damage. nih.govnih.gov Mechanistic studies revealed that BTDE reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA), decreases the ratio of oxidized to reduced glutathione (B108866) (GSSG/GSH), and boosts SOD activity. nih.govnih.gov Furthermore, BTDE treatment increased the expression of Nrf2 and its downstream proteins HO-1, NQO1, and TrxR1. nih.gov
3-bromo-4,5-dihydroxybenzaldehyde also displays potent antioxidant activity by regulating Nrf2 and its associated downstream proteins. nih.gov
Synthesized methylated and acetylated bromophenol derivatives have also been found to protect against H₂O₂-induced oxidative damage and ROS generation in HaCaT cells, increasing the expression of TrxR1 and HO-1. nih.gov
Conversely, some related halogenated compounds, such as 2-Bromo-3'-chloropropiophenone, have been noted to induce oxidative stress through the generation of ROS. This suggests that the specific substitution pattern on the phenol ring is critical in determining whether the compound acts as an antioxidant or a pro-oxidant.
Table 1: Antioxidant Mechanisms of Various Bromophenols
| Compound | Observed Effect | Mechanism of Action |
|---|---|---|
| Bis (2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) | Protects cells from H₂O₂-induced damage. nih.govnih.gov | Scavenges free radicals; reduces ROS and MDA levels; increases SOD activity; activates Nrf2 pathway. nih.govnih.gov |
| 3-bromo-4,5-dihydroxybenzaldehyde | Exhibits excellent antioxidant activity. nih.gov | Regulates Nrf2 and its downstream proteins. nih.gov |
| Methylated/Acetylated Bromophenol Derivatives | Ameliorate oxidative damage and ROS generation. nih.gov | Increase expression of antioxidant enzymes TrxR1 and HO-1. nih.gov |
| 2-Bromo-3'-chloropropiophenone | Induces oxidative stress in cells. | Induction of Reactive Oxygen Species (ROS). |
Interference with Endogenous Biological Processes (e.g., Sulfotransferase Activity, ATP Synthesis)
This compound and related halogenated phenols can interfere with fundamental endogenous biological processes, including enzymatic detoxification pathways and cellular energy production.
Sulfotransferase (SULT) Activity: Halogenated phenols are recognized as inhibitors of sulfotransferases, enzymes crucial for the metabolism and detoxification of various compounds. Studies on compounds structurally similar to this compound have demonstrated this inhibitory effect. For instance, 2,4-Dichloro-5-nitrophenol (2,4-DCNP) is known to inhibit phenol sulfotransferase. Likewise, the SULT1A1 enzyme is effectively inhibited by 2,6-dichloro-4-nitrophenol. nih.gov Other related enzymes, such as UDP-glucuronosyltransferases (UGTs), are also inhibited by brominated phenols like 2,4-di-bromophenol, which can lead to synergistic inhibition when combined with other compounds. researchgate.net This body of evidence suggests that the specific arrangement of bromo- and chloro-substituents on the phenolic ring of this compound likely confers the ability to disrupt these critical metabolic pathways.
ATP Synthesis: Cellular energy production is another target for halogenated organic compounds. While direct data on this compound is limited, related molecules show significant effects on ATP synthesis. The compound 3-bromopyruvate (B3434600) (3-BP) is known to inhibit glycolysis and consequently reduce ATP production in leukemia cells. nih.gov In photosynthetic systems, certain synthetic lactones have been shown to act as Hill reaction inhibitors, preventing ATP synthesis by inhibiting electron flow. ufv.br The general class of polyphenolic compounds has also been identified as potential inhibitors of ATP synthase. nih.gov This suggests a potential mechanism whereby halogenated phenols could disrupt cellular energy metabolism by targeting the ATP synthase complex or associated pathways.
Table 2: Interference of Halogenated Phenols with Biological Processes
| Compound/Class | Biological Process Affected | Observed Effect |
|---|---|---|
| 2,4-Dichloro-5-nitrophenol | Sulfotransferase Activity | Acts as an inhibitor of phenol sulfotransferase. |
| 2,6-dichloro-4-nitrophenol | Sulfotransferase Activity | Inhibits the SULT1A1 enzyme. nih.gov |
| 2,4-di-bromophenol | Glucuronosyltransferase Activity | Inhibits UGT1A9 enzyme activity. researchgate.net |
| 3-bromopyruvate | Glycolysis and Energy Production | Inhibits glycolysis and reduces ATP levels. nih.gov |
| Polyphenolic Compounds | Energy Production | General class known to include ATP synthase inhibitors. nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Effects
The biological effects of this compound are intrinsically linked to its chemical structure, specifically the nature and position of the halogen substituents on the phenol ring. Structure-activity relationship (SAR) studies on various halogenated phenols provide insight into how these features govern activity.
The presence of electron-withdrawing groups, such as chlorine and bromine, is a critical determinant of biological activity. These halogens increase the lipophilicity of the molecule, which can enhance its ability to penetrate cell membranes and interact with intracellular targets.
Key SAR findings from related compounds include:
Type and Position of Halogens: Studies on mononitrophenols containing halogens revealed that the specific halogen (bromo- vs. chloro-) and its position on the ring significantly alter toxicity and biological effects. glfc.org For example, the relative toxicity of compounds like 4-bromo-2,6-dichlorophenol (B165674) and 2,6-dibromo-4-chlorophenol (B1294658) differs, highlighting the importance of the substitution pattern. glfc.org
Electron-Withdrawing Properties: The electron-withdrawing nature of chlorine atoms is crucial for maintaining high activity levels in some related compounds. This property can increase the acidity of the phenolic hydroxyl group and influence interactions with biological macromolecules.
Influence on Reactivity: Compared to methylated analogues, the presence of chlorine atoms can increase the molecule's susceptibility to nucleophilic aromatic substitution reactions. The bromine atom also contributes significantly to the compound's reactivity.
Steric Effects: The arrangement of multiple substituents can create steric hindrance, which may influence how the molecule interacts with enzyme binding sites or cellular receptors.
Conclusion and Future Research Perspectives
Summary of Key Research Findings on 2-Bromo-3,6-dichlorophenol
Emerging Research Areas and Unexplored Facets
Given the absence of foundational research, any discussion of emerging research areas for this compound is purely speculative. However, based on the broader class of halogenated phenols, several avenues of investigation could be considered:
Synthesis and Characterization: The development and optimization of synthetic routes to produce this compound with high purity and yield would be a fundamental first step. Detailed spectroscopic and crystallographic characterization would be essential to fully understand its molecular structure and properties.
Chemical Reactivity: Investigating the reactivity of the hydroxyl group and the aromatic ring would be crucial. This could include studying its potential as a precursor for the synthesis of more complex molecules, such as polymers or pharmaceutical intermediates. The influence of the specific arrangement of the bromine and chlorine atoms on its reactivity compared to other isomers would be a key area of interest.
Biological Activity Screening: As many halogenated phenols exhibit biological activity, screening this compound for potential antimicrobial, antifungal, or other pharmacological effects would be a logical area for future research. nih.govmdpi.com Structure-activity relationship studies, comparing it with other brominated and chlorinated phenols, could provide valuable insights.
Material Science: Halogenated phenols can be used as monomers in the production of specialty polymers. google.com Investigating the potential of this compound in the development of new materials with specific properties, such as flame retardancy or enhanced thermal stability, could be a fruitful research direction.
Potential for Novel Applications Based on Fundamental Research
Without fundamental research data, any potential applications for this compound remain hypothetical. However, based on the applications of similar compounds, the following areas could be explored once basic research is conducted:
Agrochemicals: Substituted phenols are a well-established class of compounds in the agrochemical industry. Future research could investigate if this compound or its derivatives possess any herbicidal, insecticidal, or fungicidal properties.
Pharmaceutical Intermediates: The unique substitution pattern of this compound might make it a valuable building block in the synthesis of novel pharmaceutical compounds. Its potential to interact with biological targets could be explored through computational modeling and subsequent in vitro studies.
Specialty Chemicals: Depending on its reactivity and physical properties, it could find use as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-3,6-dichlorophenol, and how can purity be optimized?
- Methodology : Bromination of 3,6-dichlorophenol using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under controlled temperature (60–80°C) is a common approach. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization from ethanol/water mixtures enhances purity. High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for quality control .
Q. How can researchers characterize this compound structurally and assess its stability?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substitution patterns and bromine/chlorine positions. Mass spectrometry (LC-MS or GC-MS) validates molecular weight. Stability studies should monitor thermal decomposition (TGA/DSC) and photolytic degradation under UV light (254 nm) in inert atmospheres. Store at 0–6°C in amber vials to minimize halogen bond cleavage .
Q. What analytical techniques are suitable for quantifying this compound in environmental matrices?
- Methodology : Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits <1 ppb in water/soil samples. For aqueous systems, UV-Vis spectrophotometry at λmax ~280 nm (aromatic π→π* transitions) is cost-effective. Calibration curves must account for matrix effects (e.g., humic acid interference) .
Advanced Research Questions
Q. How do electron beam irradiation parameters influence the degradation kinetics of this compound?
- Methodology : Dose rate (1–10 kGy/h) and initial concentration (10–100 mg/L) critically affect degradation efficiency. Radical scavengers (e.g., tert-butanol) can elucidate hydroxyl radical (·OH) contributions. Monitor intermediates via LC-MS: debromination to 3,6-dichlorophenol occurs first, followed by ring cleavage to aliphatic acids .
Q. What experimental design optimizes Fenton’s reagent for oxidizing this compound in wastewater?
- Methodology : Use a central composite design (CCD) to model interactions between Fe²⁺ (0.1–1.0 mM), H2O2 (5–20 mM), and pH (2.5–4.5). Response surface methodology (RSM) identifies optimal conditions, balancing oxidation efficiency (>90% removal) and residual iron sludge. Note: Excess H2O2 scavenges ·OH, reducing efficacy .
Q. How do contradictory data on environmental persistence of halogenated phenols inform risk assessments?
- Methodology : Compare half-life (t1/2) in aerobic vs. anaerobic systems. For 4-Bromo-2,6-dichlorophenol, field studies report t1/2 = 54 days (soil) vs. 120 days (sediment) due to microbial diversity . Use OECD 301B biodegradation tests under standardized conditions to resolve discrepancies.
Q. What mechanisms underlie the nephrotoxicity of brominated chlorophenols, and how can in vitro models validate these?
- Methodology : Rat proximal tubule cells (NRK-52E) exposed to 10–100 µM this compound show oxidative stress (↑ ROS, ↓ glutathione). Pre-treatment with N-acetylcysteine (NAC) mitigates cytotoxicity. Compare to 4-amino-2,6-dichlorophenol, where mitochondrial dysfunction drives toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
